molecular formula C18H21NO4S B1668195 CaCCinh-A01 CAS No. 407587-33-1

CaCCinh-A01

Cat. No. B1668195
M. Wt: 347.4 g/mol
InChI Key: ACLUEOBQFRYTQS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The chemical formula of CaCCinh-A01 is C18H21NO4S . The binding pocket of CaCCinh-A01 was located above the pore, and it was also discovered that the binding of CaCCinh-A01 to TMEM16A not only blocked the pore but also led to its collapse .


Chemical Reactions Analysis

CaCCinh-A01 has been shown to inhibit the proliferation and collagen secretion of cardiac fibroblasts . It also has the potential to inhibit the proliferation and collagen secretion of CFs .


Physical And Chemical Properties Analysis

CaCCinh-A01 has a molecular weight of 347.43 g/mol . The elemental analysis shows that it contains Carbon (62.23%), Hydrogen (6.09%), Nitrogen (4.03%), Oxygen (18.42%), and Sulfur (9.23%) .

Scientific Research Applications

Cardiac Fibroblast Function

CaCCinh-A01, a selective inhibitor of calcium-activated chloride channels (CaCCs), has shown potential in influencing cardiac fibroblast (CF) functions. It regulates cell proliferation, migration, and extracellular matrix secretion. Notably, CaCCinh-A01 inhibits the proliferation and collagen secretion of CFs and could serve as an anti-fibrotic therapeutic drug in the future (Tian et al., 2018).

Cancer Therapy

CaCCinh-A01 has exhibited antitumoral effects in gastrointestinal stromal tumor (GIST) cells in vitro. It decreases chloride currents, cell viability, and strongly reduces the colony-forming ability of the cells, indicating its potential as a target for GIST therapy (Fröbom et al., 2019). Additionally, CaCCinh-A01 inhibits cancer cell proliferation by facilitating the degradation of the ANO1 protein in ANO1-amplified cancers (Bill et al., 2014).

Molecular Mechanisms

The molecular mechanism of CaCCinh-A01 in inhibiting the TMEM16A channel has been explored. It is found that CaCCinh-A01 not only blocks the channel pore but also leads to its collapse, providing insights into the development of A01 as a potential drug for TMEM16A dysfunction-related disorders (Shi et al., 2020).

Pain Management

In the context of pain management, CaCCinh-A01 has been implicated in reducing acute and chronic nociception. It suppresses formalin-induced flinching behavior and long-lasting evoked secondary mechanical allodynia and hyperalgesia in animal models (García et al., 2014).

Pulmonary and Intestinal Epithelial Cells

CaCCinh-A01 was examined for its effect on calcium-activated chloride channel conductance in human airway and intestinal epithelial cells. The study revealed that TMEM16A carries nearly all CaCC current in salivary gland epithelium, but is a minor contributor to total CaCC current in airway and intestinal epithelia (Namkung et al., 2010).

Safety And Hazards

CaCCinh-A01 is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

CaCCinh-A01 has excellent pharmacokinetic properties and can be developed as a drug to target TMEM16A . Further studies on the channels and the mechanism of protein activity of ANO1 are needed . These findings will shed light on both the development of CaCCinh-A01 as a potential drug for TMEM16A dysfunction-related disorders and drug screening targeting the pocket .

properties

IUPAC Name

6-tert-butyl-2-(furan-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-18(2,3)10-6-7-11-13(9-10)24-16(14(11)17(21)22)19-15(20)12-5-4-8-23-12/h4-5,8,10H,6-7,9H2,1-3H3,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLUEOBQFRYTQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)O)NC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CaCCinh-A01

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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